2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021264-00-5
VCID: VC4371771
InChI: InChI=1S/C23H22N4O3S3/c1-3-30-17-10-8-16(9-11-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-13-18(28)24-12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,24,28)(H,25,26,29)
SMILES: CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)C)SC2=S
Molecular Formula: C23H22N4O3S3
Molecular Weight: 498.63

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide

CAS No.: 1021264-00-5

Cat. No.: VC4371771

Molecular Formula: C23H22N4O3S3

Molecular Weight: 498.63

* For research use only. Not for human or veterinary use.

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide - 1021264-00-5

Specification

CAS No. 1021264-00-5
Molecular Formula C23H22N4O3S3
Molecular Weight 498.63
IUPAC Name 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C23H22N4O3S3/c1-3-30-17-10-8-16(9-11-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-13-18(28)24-12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,24,28)(H,25,26,29)
Standard InChI Key AFEFPZXHNJGKSI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)C)SC2=S

Introduction

The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a derivative of the thiazolo[4,5-d]pyrimidine scaffold. This class of compounds has gained significant attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound combines a thiazolo-pyrimidine core with functionalized acetamide and aromatic groups, potentially enhancing its pharmacological profile.

Synthesis

The synthesis of this compound involves multi-step reactions starting from thiazolo[4,5-d]pyrimidine derivatives:

  • Formation of the Thiazolo[4,5-d]pyrimidine Core:

    • Reacting amino-pyrimidines with carbon disulfide in the presence of a base (e.g., potassium hydroxide) yields thiazolothione intermediates .

    • Alkylation with appropriate halides introduces functional groups such as the ethoxyphenyl moiety.

  • Thioether Formation:

    • The thione group is treated with alkylating agents to form sulfur-linked intermediates.

  • Acetamide Functionalization:

    • The final step involves coupling the thioether intermediate with N-(4-methylbenzyl)acetamide under controlled conditions.

Biological Activities

The thiazolo[4,5-d]pyrimidine derivatives exhibit diverse biological activities due to their ability to interact with various enzymes and receptors:

  • Antibacterial Properties:

    • Compounds in this class have shown activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Pseudomonas aeruginosa .

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest that these compounds may inhibit key enzymes such as 5-lipoxygenase (5-LOX), reducing inflammation .

  • Anticancer Activity:

    • Substituted thiazolo-pyrimidines have demonstrated cytotoxicity against cancer cell lines such as HeLa and HCT116 .

Analytical Data

To confirm the structure and purity of this compound, several analytical techniques are employed:

TechniqueObservations
NMR (¹H and ¹³C)Proton signals corresponding to aromatic and aliphatic regions; carbon signals confirm functional groups .
Mass SpectrometryMolecular ion peak at m/z = 432 confirms molecular weight .
IR SpectroscopyPeaks at ~1650 cm⁻¹ (C=O stretching), ~3030 cm⁻¹ (aromatic C-H stretching) .

Future Applications

Given its promising biological activities and structural versatility:

  • This compound could be further optimized for drug development in antibacterial or anti-inflammatory therapies.

  • Structure-activity relationship (SAR) studies might identify derivatives with enhanced potency.

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